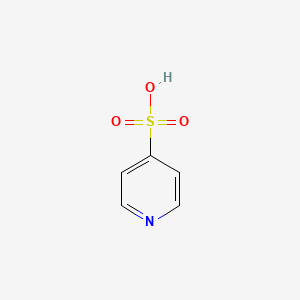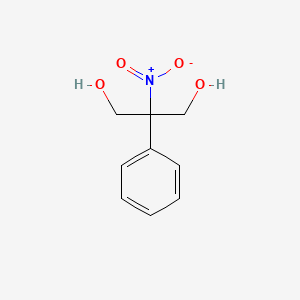
5-Méthyl-2-(méthylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a compound that belongs to the class of pyrimidinones, which are heterocyclic aromatic organic compounds similar to pyridine but with a nitrogen atom at positions 1 and 3 of the ring structure. The presence of a methylthio group at the second position and a methyl group at the fifth position distinguishes this compound and may contribute to its unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related pyrimidinones has been explored in various studies. For instance, the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, which are structurally related to 5-methyl-2-(methylthio)pyrimidin-4(3H)-one, was achieved through the reaction of 3-amino-6-methyl-2-thiouracil with carboxylic acid or thiosemicarbazide with carboxylic acid and β-keto ester in the presence of phosphorus pentaoxide and methanesulfonic acid . Additionally, pyrimido[4,5-d]pyrimidine-2,5-dione derivatives were synthesized using a one-pot, microwave-assisted process involving 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and urea .
Molecular Structure Analysis
The molecular structure of pyrimidinones can be quite complex, and the presence of substituents can significantly affect their electronic and spatial configuration. For example, the molecular structure of 5,6-dihydropyrimidin-4(3H)-ones was determined by X-ray crystallography, revealing a very short N2–C1 bond length, indicating a highly localized electron π density in this part of the heterocyclic ring . This could suggest that 5-methyl-2-(methylthio)pyrimidin-4(3H)-one may also exhibit interesting structural features due to its substituents.
Chemical Reactions Analysis
The chemical reactivity of pyrimidinones can vary depending on the substituents present on the ring. For instance, oligonucleotides containing modified bases such as 4-thiothymidine and 2-thiothymidine, which are structurally related to pyrimidinones, showed different reactivity towards NH3 and had distinct physical properties like melting temperatures and UV, fluorescence, and circular dichroism spectra . This suggests that 5-methyl-2-(methylthio)pyrimidin-4(3H)-one could also participate in various chemical reactions and possess unique physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinones are influenced by their molecular structure. For example, the hydrogen-bonded ribbon and sheet structures observed in the hydrates of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one and 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one, respectively, indicate significant polarization and the potential for extensive hydrogen bonding . These findings imply that 5-methyl-2-(methylthio)pyrimidin-4(3H)-one may also exhibit specific intermolecular interactions that could affect its solubility, boiling point, and other physical properties.
Applications De Recherche Scientifique
Activité antifibrotique
Les dérivés de la pyrimidine, y compris la “5-Méthyl-2-(méthylthio)pyrimidin-4(3H)-one”, ont été étudiés pour leur activité antifibrotique potentielle . Ces composés ont montré des résultats prometteurs dans l'inhibition de l'expression du collagène et de la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro . Cela suggère qu'ils pourraient être développés en nouveaux médicaments antifibrotiques .
Activité anticancéreuse
Les dérivés de la thiéno[2,3-d]pyrimidine, qui peuvent inclure la “this compound”, ont été évalués pour leur activité anticancéreuse . Certains de ces composés ont montré une activité à large spectre non sélective contre toutes les lignées cellulaires cancéreuses . Cela suggère qu'ils pourraient être des candidats potentiels pour le développement de nouveaux médicaments anticancéreux .
Activité antimicrobienne
Les dérivés de la thiéno[2,3-d]pyrimidine ont également été rapportés pour présenter une activité antimicrobienne . Certains de ces composés ont montré des activités antibactériennes prononcées comparables à l'ampicilline contre P. aeruginosa . Cela indique qu'ils pourraient être des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .
Activité antivirale
Les dérivés de la pyrimidine sont connus pour présenter des activités antivirales . Bien que des études spécifiques sur la “this compound” ne soient pas disponibles, il est possible que ce composé puisse également avoir des propriétés antivirales étant donné sa similitude structurelle avec d'autres dérivés de la pyrimidine .
Inhibition de la phosphodiestérase
Certains dérivés de la thiénopyrimidine ont été rapportés pour présenter une bonne activité en tant qu'inhibiteurs de la phosphodiestérase . Cela suggère que la “this compound” pourrait potentiellement être utilisée dans le traitement des maladies liées à un dysfonctionnement de la phosphodiestérase .
Inhibition de la dihydrofolate réductase (DHFR)
Les dérivés de la thiénopyrimidine ont été rapportés pour inhiber la dihydrofolate réductase (DHFR) . La DHFR est une enzyme essentielle de la voie du folate, et son inhibition peut conduire au traitement de diverses maladies, y compris le cancer .
Safety and Hazards
The safety data for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one indicates that it may cause skin irritation (H317) and eye irritation (H319) . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRITKRWWSQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286663 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20651-30-3 | |
| Record name | 20651-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


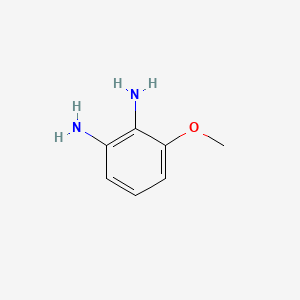

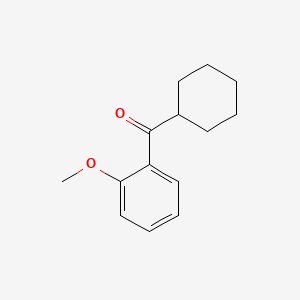
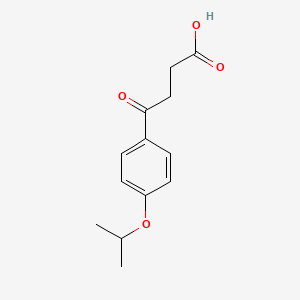

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
